An In-Depth Technical Guide to the Chemical Properties and Synthetic Utility of (4-Isopropylbenzyl)hydrazine Dihydrochloride
An In-Depth Technical Guide to the Chemical Properties and Synthetic Utility of (4-Isopropylbenzyl)hydrazine Dihydrochloride
Abstract: (4-Isopropylbenzyl)hydrazine dihydrochloride is a key organic intermediate whose value is rooted in the reactivity of its hydrazine functional group. Primarily utilized in the pharmaceutical and agrochemical sectors, it serves as a critical building block for the synthesis of hydrazone derivatives and various heterocyclic systems. These resulting compounds are frequently investigated for their therapeutic potential, including anticancer and antimicrobial activities.[1] The dihydrochloride salt form enhances the compound's stability and simplifies handling compared to its free base, making it a reliable reagent in complex synthetic pathways. This guide provides a comprehensive overview of its physicochemical properties, a detailed synthesis protocol, its core reactivity, a standard analytical workflow, and essential safety protocols for its handling and storage.
Physicochemical Profile
A clear understanding of a reagent's fundamental properties is the cornerstone of successful experimental design. The key identifiers and properties of (4-Isopropylbenzyl)hydrazine dihydrochloride are summarized below.
| Property | Value | Reference |
| IUPAC Name | 1-(4-isopropylbenzyl)hydrazine dihydrochloride | [2] |
| CAS Number | 1185304-29-3 | [2][3] |
| Molecular Formula | C₁₀H₁₈Cl₂N₂ | [3] |
| Molecular Weight | 237.17 g/mol | [2][3] |
| InChI Key | KADAMLCHSPZDTH-UHFFFAOYSA-N | [2] |
| Canonical SMILES | CC(C)C1=CC=C(C=C1)CNN.Cl.Cl | [3] |
| Appearance | Typically a solid powder, analogous to similar hydrazine salts.[4] | |
| Storage Conditions | Room temperature, dry, tightly sealed, under inert gas.[1][5] |
Synthesis and Mechanistic Insights
The synthesis of substituted benzylhydrazines is a foundational process in medicinal chemistry. The dihydrochloride salt is the preferred form for isolation due to its enhanced stability over the volatile and reactive free base.
Rationale for the Synthetic Approach
The most direct and common method for synthesizing (4-Isopropylbenzyl)hydrazine is via a nucleophilic substitution reaction between 4-isopropylbenzyl chloride and an excess of hydrazine hydrate. The hydrazine acts as the nucleophile, displacing the chloride. Using a large excess of hydrazine is crucial to minimize the formation of the double-substituted by-product. The reaction is followed by acidification with hydrochloric acid, which serves two purposes: it protonates the basic hydrazine moieties to form the stable, isolable dihydrochloride salt, and it facilitates precipitation from the reaction medium.
Detailed Experimental Protocol: Synthesis of (4-Isopropylbenzyl)hydrazine Dihydrochloride
This protocol is adapted from established procedures for analogous compounds.[6]
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Reaction Setup: To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, add hydrazine hydrate (e.g., 40 g, 0.80 mol) and anhydrous ethanol (280 mL).
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Substrate Addition: Prepare a solution of 4-isopropylbenzyl chloride (e.g., 13.5 g, 0.080 mol) in anhydrous ethanol (30 mL). Add this solution dropwise to the hydrazine hydrate mixture at room temperature over 30 minutes with vigorous stirring.
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Expert Insight: The slow, dropwise addition is critical to control the exothermic nature of the reaction and to maintain a high molar excess of hydrazine at the point of reaction, thereby maximizing the yield of the desired monosubstituted product.
-
-
Reaction Progression: Heat the reaction mixture to reflux (approximately 80-90°C) and maintain for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
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Solvent Removal: Upon completion, cool the mixture to room temperature and remove the solvent and excess hydrazine hydrate under reduced pressure using a rotary evaporator.
-
Redissolution and Salt Formation: Redissolve the resulting residue in anhydrous ethanol (150 mL). Cool the solution to 0°C in an ice bath.
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Acidification and Precipitation: Slowly add 5 M hydrochloric acid dropwise to the cooled solution until the pH is strongly acidic (pH ~1-2). The (4-Isopropylbenzyl)hydrazine dihydrochloride will precipitate as a white solid.
-
Trustworthiness Check: This step is self-validating. The formation of a precipitate upon acidification is a strong indicator of successful synthesis, as the salt form has significantly lower solubility in ethanol than the free base.
-
-
Isolation and Drying: Collect the solid precipitate by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to yield the final product.
Visualization: Synthesis Workflow
Caption: Workflow for the synthesis of (4-Isopropylbenzyl)hydrazine dihydrochloride.
Reactivity and Applications in Medicinal Chemistry
The synthetic utility of this compound is almost exclusively derived from the nucleophilic nature of its terminal nitrogen atom.
The Hydrazine Moiety: A Versatile Functional Group
The hydrazine group (-NHNH₂) is a powerful nucleophile, readily participating in condensation reactions with electrophilic carbonyl carbons. In the dihydrochloride salt, the hydrazine is protonated. To engage in a reaction, the free base must be liberated, typically by the addition of a mild base (e.g., sodium acetate, triethylamine) to the reaction mixture.
Core Reaction: Hydrazone Formation
The hallmark reaction of (4-Isopropylbenzyl)hydrazine is its condensation with aldehydes and ketones to form stable hydrazones.[4] This reaction is fundamental to its role as a building block. The resulting hydrazone linkage is a key structural motif in many biologically active molecules.
Visualization: Hydrazone Formation Pathway
Caption: General reaction scheme for hydrazone formation.
Synthetic Utility in Drug Development
Hydrazides and their derivatives are established precursors for a wide array of bioactive compounds.[7]
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Heterocycle Synthesis: The hydrazones formed from (4-Isopropylbenzyl)hydrazine are not merely final products; they are versatile intermediates for synthesizing five- and six-membered heterocyclic rings like pyrazoles, oxadiazoles, and triazoles.[4][7]
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Therapeutic Scaffolds: This compound is classified as an intermediate for oncology drugs and enzyme inhibitors.[1] The broader class of hydrazine derivatives has shown significant promise in the development of treatments for tuberculosis, as well as for antifungal and anti-inflammatory agents.[8]
Analytical Characterization Workflow
Confirming the identity, purity, and structure of the synthesized compound is a non-negotiable step in any research workflow.
Protocol for Quality Control
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Dissolve a sample in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). The proton NMR spectrum should confirm the presence of all expected protons: the isopropyl group (a doublet and a septet), the aromatic protons on the benzene ring (two doublets), the benzylic CH₂ protons (a singlet), and the exchangeable NH/NH₂ protons. Integration of the peaks should correspond to the correct proton count.
-
¹³C NMR: The carbon spectrum should show the correct number of signals corresponding to the unique carbon atoms in the molecule.
-
-
Mass Spectrometry (MS): Use a technique like Electrospray Ionization (ESI) to determine the molecular weight. The mass spectrum should show a peak corresponding to the molecular ion of the free base [M+H]⁺.
-
High-Performance Liquid Chromatography (HPLC): Develop an HPLC method (e.g., reverse-phase C18 column) to assess the purity of the compound.[9] A pure sample should exhibit a single major peak. This method is also crucial for monitoring reaction progress. Documentation for this specific compound often references the availability of HPLC and LC-MS data.[3]
Safety, Handling, and Storage
Hydrazine derivatives require careful handling due to their potential toxicity. All procedures should be conducted in accordance with established safety protocols.
Hazard Identification
(4-Isopropylbenzyl)hydrazine dihydrochloride, as a hydrazine derivative, should be handled as a hazardous substance.
-
Toxicity: It is presumed to be toxic if swallowed, inhaled, or in contact with skin.[5]
-
Carcinogenicity: May cause cancer.[5] Hydrazine and its derivatives are often treated as potential carcinogens.[11]
-
Environmental Hazard: Very toxic to aquatic life with long-lasting effects.[5][10]
Recommended Handling Procedures
-
Engineering Controls: Always work in a well-ventilated chemical fume hood.[12]
-
Personal Protective Equipment (PPE): Wear appropriate protective gear, including chemical safety goggles, a lab coat, and nitrile gloves.[11][13]
-
Handling: Avoid generating dust.[5] Handle under an inert gas atmosphere where possible to prevent oxidation.[5] Do not eat, drink, or smoke in the work area.[10] Wash hands thoroughly after handling.[13]
Storage and Stability
-
Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[5]
-
Incompatibilities: Keep away from strong oxidizing agents and bases.[14]
-
Stability: The dihydrochloride salt form is chemically stable under standard ambient conditions and is significantly easier to store and handle than the corresponding free base.[4][14]
Conclusion
(4-Isopropylbenzyl)hydrazine dihydrochloride is a specialized yet highly valuable reagent for chemical synthesis. Its utility is centered on the predictable and versatile reactivity of the hydrazine group, which enables the construction of complex hydrazone and heterocyclic scaffolds. For researchers in drug development and agrochemical science, a thorough understanding of its properties, synthesis, and handling requirements is essential for leveraging its full potential in creating novel and impactful molecules.
References
- MySkinRecipes. (4-Isopropylbenzyl)hydrazine hydrochloride.
- Sigma-Aldrich. (2024).
- Fisher Scientific. (2014).
- CymitQuimica. (2024).
- TCI Chemicals.
- Fisher Scientific. (2014).
- Techno PharmChem. HYDRAZINE DIHYDROCHLORIDE.
- OChem Inc. Exploring the Chemical Properties of (4-Methoxybenzyl)hydrazine Dihydrochloride.
- Organic Syntheses. Organic Syntheses Procedure.
- Sigma-Aldrich. (4-Isopropylbenzyl)hydrazinedihydrochloride.
- Kamlesh Kumar. Hydrazine Hydrochloride – Applications, Properties, and Uses in Industry and Research.
- BLD Pharm. (4-Isopropylbenzyl)hydrazine dihydrochloride.
- Sigma-Aldrich. (4-Isopropylbenzyl)hydrazinedihydrochloride.
- National Institutes of Health (NIH).
- ChemicalBook. (4-METHOXYBENZYL)HYDRAZINE DIHYDROCHLORIDE.
- OSHA. HYDRAZINE Method no.: 20.
Sources
- 1. (4-Isopropylbenzyl)hydrazine hydrochloride [myskinrecipes.com]
- 2. (4-Isopropylbenzyl)hydrazinedihydrochloride | 1185304-29-3 [sigmaaldrich.com]
- 3. 1185304-29-3|(4-Isopropylbenzyl)hydrazine dihydrochloride|BLD Pharm [bldpharm.com]
- 4. nbinno.com [nbinno.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. (4-METHOXYBENZYL)HYDRAZINE DIHYDROCHLORIDE | 2011-48-5 [chemicalbook.com]
- 7. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemiis.com [chemiis.com]
- 9. osha.gov [osha.gov]
- 10. fishersci.com [fishersci.com]
- 11. technopharmchem.com [technopharmchem.com]
- 12. static.cymitquimica.com [static.cymitquimica.com]
- 13. tcichemicals.com [tcichemicals.com]
- 14. fishersci.com [fishersci.com]
